Chemical Identity and Physicochemical Properties
Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 6-Methoxy-1H-indazol-5-ol for Advanced Research
Abstract: This technical guide provides an in-depth exploration of 6-Methoxy-1H-indazol-5-ol, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The primary objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, beginning with its fundamental chemical identity, including its verified CAS Number. The document elucidates the strategic importance of the indazole scaffold in medicinal chemistry, details plausible synthetic pathways, outlines robust analytical characterization methods, and discusses potential applications in drug discovery. Protocols are presented with an emphasis on the underlying scientific rationale to empower researchers in their experimental design. This guide serves as a technical primer and a practical handbook for leveraging 6-Methoxy-1H-indazol-5-ol in the development of novel therapeutics.
6-Methoxy-1H-indazol-5-ol is a substituted indazole, a class of aromatic heterocyclic compounds that are isosteric with purines and have garnered substantial attention in medicinal chemistry.[1] Its unique arrangement of a methoxy and a hydroxyl group on the benzene ring portion of the scaffold makes it a versatile intermediate for creating libraries of compounds with diverse pharmacological profiles.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 92224-23-2[]
A summary of its key chemical identifiers and computed properties is presented below.
Table 1: Chemical Identity of 6-Methoxy-1H-indazol-5-ol
| Identifier | Value | Source |
| CAS Number | 92224-23-2 | BOC Sciences[] |
| Molecular Formula | C₈H₈N₂O₂ | BOC Sciences[] |
| Molecular Weight | 164.16 g/mol | Calculated |
| IUPAC Name | 6-methoxy-1H-indazol-5-ol | N/A |
| Canonical SMILES | COC1=CC2=C(C=C1O)NN=C2 | N/A |
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic structure composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities including anti-cancer, anti-inflammatory, and cardiovascular applications.[1][3][4]
The two tautomeric forms, 1H-indazole and 2H-indazole, allow for varied substitution patterns, profoundly influencing the molecule's spatial arrangement and electronic properties. The specific substitution pattern of 6-Methoxy-1H-indazol-5-ol offers multiple points for chemical modification, crucial for optimizing lead compounds.
Caption: Proposed synthetic workflow for 6-Methoxy-1H-indazol-5-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative, and optimization would be required. It is designed to be self-validating through in-process controls and final product characterization.
Objective: To synthesize 6-Methoxy-1H-indazol-5-ol.
Materials:
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4-Methoxy-5-nitro-o-toluidine
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Sodium Nitrite (NaNO₂)
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Hydrochloric Acid (HCl), concentrated
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Palladium on Carbon (Pd/C), 10%
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Hydrogen Gas (H₂) or Tin(II) Chloride (SnCl₂)
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Sulfuric Acid (H₂SO₄)
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Ethyl Acetate (EtOAc), Diethyl Ether, Methanol
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Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
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Synthesis of 6-Methoxy-5-nitro-1H-indazole:
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Causality: This step creates the core indazole ring. Diazotization of the primary amine followed by intramolecular cyclization is a classic and reliable method for indazole formation. [5] * Dissolve 4-Methoxy-5-nitro-o-toluidine in aqueous HCl.
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Cool the solution to 0-5 °C in an ice-water bath.
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Add a solution of NaNO₂ in water dropwise, keeping the temperature below 5 °C to ensure the stability of the diazonium salt intermediate.
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After the addition is complete, allow the reaction to stir at room temperature or gently heat to facilitate cyclization.
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Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Reduction to 5-Amino-6-methoxy-1H-indazole:
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Causality: The nitro group must be converted to an amine to allow for its subsequent conversion to a hydroxyl group via the Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Dissolve the nitro-indazole intermediate from Step 1 in methanol.
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Add 10% Pd/C catalyst.
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Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until TLC indicates complete consumption of the starting material.
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The crude amine is often used directly in the next step.
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-
Conversion to 6-Methoxy-1H-indazol-5-ol:
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Causality: The Sandmeyer reaction provides a robust method for converting an aromatic amine to a hydroxyl group.
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Dissolve the crude amine from Step 2 in an aqueous solution of H₂SO₄.
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Cool the mixture to 0-5 °C and add a solution of NaNO₂ dropwise to form the diazonium salt.
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Slowly add the diazonium salt solution to a boiling aqueous solution of H₂SO₄. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.
-
Cool the reaction mixture and extract the final product with EtOAc.
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Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the final product by silica gel column chromatography or recrystallization.
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Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 6-Methoxy-1H-indazol-5-ol. The expected data below are based on characteristic shifts and patterns for substituted indazoles. [6][7][8] Table 2: Expected Analytical Data for 6-Methoxy-1H-indazol-5-ol
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (H4, H7) appearing as singlets or doublets (6.5-7.5 ppm).- C3-H proton appearing as a singlet downfield (>8.0 ppm).- Methoxy (-OCH₃) protons as a singlet around 3.8-4.0 ppm.- Broad singlets for the N1-H and O5-H protons, which are D₂O exchangeable. |
| ¹³C NMR | - Aromatic carbons in the 100-160 ppm range.- C3 carbon typically around 135-145 ppm.- Methoxy carbon around 55-60 ppm. |
| IR (Infrared) | - Broad O-H stretch (~3200-3400 cm⁻¹).- N-H stretch (~3100-3300 cm⁻¹).- C=C and C=N aromatic stretches (~1450-1620 cm⁻¹).- C-O stretch (~1200-1280 cm⁻¹). |
| MS (Mass Spec) | - [M+H]⁺: Expected at m/z 165.0664 (for C₈H₉N₂O₂⁺).- [M]⁺: Expected at m/z 164.0586 (for C₈H₈N₂O₂⁺). |
Applications in Drug Discovery
The structural features of 6-Methoxy-1H-indazol-5-ol make it an attractive starting point for targeting several classes of proteins implicated in disease. The indazole core is a known hinge-binding motif for many protein kinases, and the hydroxyl and methoxy groups can be modified to explore pockets within an enzyme's active site to enhance potency and selectivity.
Potential Therapeutic Areas:
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Oncology: As a scaffold for inhibitors of protein kinases (e.g., Aurora, VEGFR, c-Met) involved in cell proliferation and angiogenesis.
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Inflammation: Development of inhibitors for enzymes like p38 MAP kinase or IRAK4, which are key nodes in inflammatory signaling pathways.
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Neurodegenerative Disorders: The indazole scaffold has been explored for agents targeting enzymes relevant to diseases like Alzheimer's.
Caption: Inhibition of a generic kinase cascade by a hypothetical drug derived from the 6-Methoxy-1H-indazol-5-ol scaffold.
Safety, Handling, and Storage
While specific safety data for 6-Methoxy-1H-indazol-5-ol is not readily available, precautions should be based on compounds with similar structures, such as 1H-Indazol-5-ol. [9]
-
Hazard Identification: Likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [9][10][11]* Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood. [12]Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [13]* Handling: Avoid creating dust. [11]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [13]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [11]
References
-
6-Methoxy-1H-indazole-5-carbonitrile. Lead Sciences. [Link]
-
6-Methoxy-1H-indazole-5-carboxylic acid. MySkinRecipes. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications - The Journal of Organic Chemistry. [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
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1H-Indazol-5-ol | C7H6N2O | CID 101438. PubChem. [Link]
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CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]
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Indazole – Knowledge and References. Taylor & Francis. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
-
4-Methoxy-1h-indazole - SAFETY DATA SHEET. AFG Bioscience. [Link]
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(PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
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Supporting Information - Wiley-VCH 2007. Wiley Online Library. [Link]
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